molecular formula C19H20FNO4 B5535991 N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide

N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide

Cat. No. B5535991
M. Wt: 345.4 g/mol
InChI Key: RTVRYWMURLPFKR-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide belongs to a class of organic compounds known for their varied biological activities and potential applications in pharmaceuticals and materials science. Compounds within this family often exhibit interesting chemical, physical, and biological properties due to the presence of the chromanecarboxamide core, a fluorophenoxy group, and methoxy substitutions.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, starting from basic aromatic building blocks. Key steps may include halogenation, etherification, and amidation reactions. For example, the synthesis of related fluorophenyl-containing compounds has been demonstrated through nitro substitution by the fluorine anion, followed by further functionalization (García et al., 2014)(García et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide would feature several key functional groups: a fluorophenoxy group, which could influence electronic distribution and molecular polarity; a methoxy group, which may affect hydrogen bonding and solubility; and the chromanecarboxamide core, important for the molecule's 3D conformation and potential biological interactions. Studies on similar compounds highlight the importance of these groups in determining molecular conformation and interaction capabilities (Dey et al., 2021)(Dey et al., 2021).

Scientific Research Applications

  • Development of Novel Imaging Agents : A study by Lang et al. (1999) focused on synthesizing fluorinated derivatives of a known compound for use as imaging agents. These compounds were evaluated in animal models to compare their biological properties, suggesting a potential avenue for the development of new imaging agents that could be applied to the structural moiety (Lang et al., 1999).

  • Investigating Intracellular pH : Rhee et al. (1995) modified the 2-aminophenol group, a common building block for cationic indicators, to create a series of pH-sensitive probes. This approach could be relevant for designing new probes for biological research using the core structure of the compound (Rhee et al., 1995).

  • Exploring Kinase Inhibitors for Cancer Therapy : Schroeder et al. (2009) identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, demonstrating their efficacy in a gastric carcinoma model. This highlights the potential for developing targeted therapies using similar chemical frameworks (Schroeder et al., 2009).

  • Serotonin Receptor Imaging in Neurodegenerative Diseases : Kepe et al. (2006) used a fluorinated compound as a molecular imaging probe to study serotonin 1A receptors in Alzheimer's disease patients. This application could be explored with "N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide" or its derivatives for neuroimaging purposes (Kepe et al., 2006).

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-23-17-8-4-5-13-11-14(12-25-18(13)17)19(22)21-9-10-24-16-7-3-2-6-15(16)20/h2-8,14H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVRYWMURLPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)NCCOC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide

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